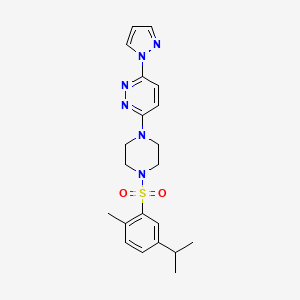![molecular formula C17H22N6O B2734745 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol CAS No. 897619-30-6](/img/structure/B2734745.png)
2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol
Descripción general
Descripción
2-((4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol is a fascinating compound with a complex structure. This compound belongs to the family of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and significance in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol involves a multi-step process. The starting materials typically include 4-aminopyrazole and benzylamine, which undergo cyclization and subsequent functionalization to form the desired product.
Step 1: : Synthesis of 4-(benzylamino)pyrazole through the reaction of 4-aminopyrazole with benzylamine under appropriate conditions (e.g., heating or using a catalyst).
Step 2: : Formation of 1-methylpyrazolo[3,4-d]pyrimidine by reacting the intermediate with appropriate reagents like methyl iodide.
Step 3: : Introduction of the ethylaminoethanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial synthesis may involve continuous flow reactors to optimize reaction conditions, improve yield, and ensure consistent quality. Catalysts and solvents are carefully selected to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized to introduce new functional groups or to increase its reactivity.
Reduction: : Reduction reactions may be employed to modify the compound’s electronic properties.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, which can be used to introduce or replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : For substitution reactions, catalysts such as palladium on carbon (Pd/C) may be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a wide range of functionalized pyrazolo[3,4-d]pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block for synthesizing more complex molecules and is valuable in organic synthesis due to its versatile reactivity.
Biology
It shows promise in biological assays for its potential therapeutic properties. Researchers are exploring its use in developing inhibitors or activators of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential to treat various diseases. Its structure-activity relationship (SAR) studies help in designing more effective drugs.
Industry
The compound can be utilized in the development of new materials or as a catalyst in chemical reactions, enhancing industrial processes.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets. It may bind to enzymes, altering their activity, or interact with receptors, modulating signaling pathways. The detailed mechanism of action depends on the particular biological context in which it is used.
Comparación Con Compuestos Similares
Comparison
Compared to other pyrazolo[3,4-d]pyrimidines, 2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol has unique substituents that confer distinct chemical and biological properties.
Similar Compounds
4-amino-1-methylpyrazolo[3,4-d]pyrimidine
Benzylamine derivatives of pyrazolo[3,4-d]pyrimidine
Ethylaminoethanol-substituted pyrazoles
This uniqueness makes it a compound of interest in various fields, offering potential advantages over its analogs.
Propiedades
IUPAC Name |
2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-3-23(9-10-24)17-20-15(14-12-19-22(2)16(14)21-17)18-11-13-7-5-4-6-8-13/h4-8,12,24H,3,9-11H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKZHAGYKNNWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC(=C2C=NN(C2=N1)C)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323555 | |
| Record name | 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
897619-30-6 | |
| Record name | 2-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]-ethylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2734669.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2734670.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2734673.png)
![1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2734674.png)
![N-[(3-methoxyphenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2734675.png)
![6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2734676.png)

![1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2734680.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2734682.png)
![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)

